molecular formula C16H15ClN2O3 B4414355 4-chloro-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}benzamide

4-chloro-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}benzamide

Cat. No. B4414355
M. Wt: 318.75 g/mol
InChI Key: BZZTZHDUWCUBBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}benzamide, also known as CMA-676, is a small molecule drug that has shown promising results in the treatment of cancer. It belongs to the class of compounds known as aurora kinase inhibitors, which are being developed as potential cancer therapeutics due to their ability to disrupt cell division and induce apoptosis in cancer cells.

Mechanism of Action

4-chloro-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}benzamide works by inhibiting the activity of aurora kinases, which are enzymes that play a critical role in cell division. By blocking the function of these enzymes, this compound disrupts the normal process of cell division and induces cell death in cancer cells. This mechanism of action makes this compound a promising candidate for cancer therapy, as it has the potential to selectively target cancer cells while sparing normal cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, this compound has been shown to have other biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. This compound has also been shown to enhance the effectiveness of other cancer therapies, such as radiation and chemotherapy.

Advantages and Limitations for Lab Experiments

One advantage of 4-chloro-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}benzamide is its specificity for cancer cells, which makes it a potentially effective cancer therapeutic with minimal side effects. However, its use in laboratory experiments may be limited by its cost and availability, as well as its potential toxicity to normal cells at high doses.

Future Directions

There are several potential future directions for research on 4-chloro-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}benzamide and aurora kinase inhibitors in general. One area of interest is the development of combination therapies that incorporate this compound with other cancer drugs to enhance its effectiveness. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to this compound treatment. Finally, there is ongoing research into the development of new aurora kinase inhibitors with improved potency and selectivity for cancer cells.

Scientific Research Applications

4-chloro-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}benzamide has been extensively studied in preclinical models of cancer, including in vitro and in vivo studies. It has shown potent anti-tumor activity against a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors such as breast and lung cancer. In addition, this compound has been shown to be effective in overcoming drug resistance in cancer cells.

properties

IUPAC Name

4-chloro-N-[2-(3-methoxyanilino)-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c1-22-14-4-2-3-13(9-14)19-15(20)10-18-16(21)11-5-7-12(17)8-6-11/h2-9H,10H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZZTZHDUWCUBBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CNC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.